1,1-Dibromoformaldoxime

Catalog No.
S716520
CAS No.
74213-24-4
M.F
CHBr2NO
M. Wt
202.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dibromoformaldoxime

CAS Number

74213-24-4

Product Name

1,1-Dibromoformaldoxime

IUPAC Name

N-(dibromomethylidene)hydroxylamine

Molecular Formula

CHBr2NO

Molecular Weight

202.83 g/mol

InChI

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H

InChI Key

AWBKQZSYNWLCMW-UHFFFAOYSA-N

SMILES

C(=NO)(Br)Br

Synonyms

Hydroxy-carbonimidic Dibromide; Dibromoformaldehyde Oxime

Canonical SMILES

C(=NO)(Br)Br

Current Research Landscape:

  • Scarce Literature: A search on scientific databases like PubMed and Google Scholar using the term "1,1-Dibromoformaldoxime" yielded minimal results related to its research applications. This suggests that the compound is not widely studied or used in current scientific research.
  • Limited Information: Existing information on 1,1-Dibromoformaldoxime primarily focuses on its basic properties such as its chemical formula, CAS number, and melting point, found on databases like PubChem [].
  • Commercial Availability: Some chemical suppliers offer 1,1-Dibromoformaldoxime for purchase, but without detailed information on its intended research use [, ].

Future Potential:

Despite the limited current information, 1,1-Dibromoformaldoxime's chemical structure suggests potential research avenues:

  • Organic Chemistry: Its structure, containing a carbon-nitrogen double bond and two bromine atoms, suggests potential applications in organic synthesis or as a starting material for further chemical transformations. However, specific research examples are not readily available.
  • Material Science: The presence of bromine atoms might be of interest for researchers in material science, but again, concrete applications are not documented in the scientific literature.

1,1-Dibromoformaldoxime is an organic compound with the chemical formula CHBr₂NO. It is characterized by the presence of two bromine atoms attached to a carbon atom, along with a hydroxime functional group. This compound is notable for its role in organic synthesis, particularly as a precursor to various nitrogen-containing heterocycles. Its structural uniqueness arises from the combination of halogenation and the hydroxime group, which influences its reactivity and applications in chemical synthesis.

DBFO itself does not have a known mechanism of action in biological systems. Its primary function in scientific research is as a reagent for the synthesis of other compounds, particularly 3-bromoisoxazoles.

Due to the structural similarity to dichloroformaldoxime (a known vesicant), DBFO is expected to be toxic []. However, specific data on its toxicity is limited. As a general precaution, DBFO should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Cycloaddition Reactions: It can undergo cycloaddition with alkynes to form substituted 3-bromo-isoxazoles. This reaction highlights its utility in synthesizing complex heterocyclic compounds .
  • Nucleophilic Substitution: The bromine atoms in 1,1-dibromoformaldoxime can be replaced by other nucleophiles, facilitating the formation of various derivatives that may possess different biological or chemical properties .
  • Dehydrobromination: Under certain conditions, it can lose bromine to form reactive intermediates that can further participate in synthetic pathways.

Research indicates that 1,1-dibromoformaldoxime and its derivatives exhibit notable biological activities. Compounds derived from it have shown potential as:

  • Antimicrobial Agents: Certain derivatives possess activity against various bacterial strains, indicating potential use in pharmaceutical applications.
  • Antitumor Properties: Some studies suggest that compounds synthesized from 1,1-dibromoformaldoxime may exhibit cytotoxic effects against cancer cells.

The synthesis of 1,1-dibromoformaldoxime typically involves:

  • Bromination of Aldoximes: A common method includes the bromination of formaldoxime using bromine or brominating agents in an aqueous medium. This process often requires careful control of temperature and concentration to yield high purity products .
  • Continuous Synthesis Processes: Recent advancements have introduced continuous processes for the preparation of 1,1-dibromoformaldoxime, enhancing efficiency and scalability for industrial applications .

1,1-Dibromoformaldoxime finds applications in various fields:

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique reactivity makes it a valuable reagent for exploring new synthetic pathways and developing novel compounds .

Interaction studies involving 1,1-dibromoformaldoxime focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. The interactions are vital for understanding how modifications to its structure can influence biological activity and chemical behavior.

Several compounds share structural or functional similarities with 1,1-dibromoformaldoxime. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
BromohydroxylamineContains bromine and hydroxylamineUsed in the synthesis of amines
FormaldoximeSimilar functional group (–C=NOH)Lacks halogenation; simpler reactivity
3-BromoisoxazoleContains isoxazole ringExhibits distinct biological properties

Uniqueness of 1,1-Dibromoformaldoxime

What sets 1,1-dibromoformaldoxime apart is its dual halogenation combined with the hydroxime functionality. This unique combination enhances its reactivity profile compared to simpler compounds like formaldehyde or hydroxylamine derivatives. The presence of two bromine atoms allows for diverse synthetic pathways not readily available to other similar compounds.

Continuous Flow Synthesis Studies

Multistep Continuous Process Development

Modern flow systems integrate three sequential stages for DBFO production:

  • Aldoxime Formation: Aqueous hydroxylamine (50% w/v) reacts with glyoxylic acid (1.2 eq) at 40°C in a coiled tube reactor (PTFE, 10 mL volume), achieving 95% conversion in 12 minutes [1].
  • Bromination: The stream mixes with liquid bromine (2.05 eq) in dichloromethane through a T-junction, utilizing a corrosion-resistant Hastelloy C-22 reactor (5 m × 6 mm) maintained at -15°C [1].
  • Phase Separation: A membrane-based liquid-liquid separator isolates the organic phase containing crude DBFO (>98% purity), with aqueous HBr byproduct recycled upstream [1].

This configuration reduces intermediate isolation steps, enabling 82% overall yield compared to 67% in batch systems [1].

Process Optimization and Productivity Enhancement

Critical optimization parameters for flow synthesis include:

ParameterOptimal RangeEffect on Productivity
Residence Time8-10 minutesMaximizes bromination completeness
Temperature Gradient-20°C to 25°CPrevents thermal decomposition
Solvent Ratio1:1.5 (H2O:DCM)Balances reaction rate and phase separation

Implementing ultrasound-assisted mixing (20 kHz, 50 W) increases mass transfer coefficients by 40%, pushing productivity to 740 mmol h⁻¹ [1]. Real-time FTIR monitoring of the bromination step allows dynamic adjustment of Br₂ feed rates, maintaining stoichiometric precision (±2%).

Flow Reactor Design Parameters for DBFO Synthesis

Advanced reactor designs address DBFO's corrosive nature and exothermic bromination:

  • Material Selection: Perfluoroalkoxy (PFA) tubing with embedded cooling channels maintains structural integrity during temperature swings (-30°C to 50°C) [1].
  • Geometry Optimization: Helical reactors (8 cm diameter, 15 turns) enhance heat transfer efficiency by 35% compared to straight configurations [1].
  • Scale-up Strategies: Numbering-up eight parallel microreactors (500 μm ID) achieves pilot-scale production (1.2 kg/day) without performance loss [1].

Batch Synthesis Methodological Investigations

Traditional Synthetic Route Analysis

The classical Ramón method involves:

  • Dissolving hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in deionized water at 0°C [3].
  • Dropwise addition of glyoxylic acid monohydrate (1.05 eq) over 30 minutes, maintaining pH 8-9 [3].
  • Bromine (2.1 eq) addition in dichloromethane (-15°C), stirred for 2 hours [3].

Key challenges include controlling the exothermic bromination (ΔT = 42°C without cooling) and minimizing HBr gas evolution. Purification via cold diethyl ether washing (3× volumes) yields 74-81% product [3].

Modified Procedures for Scale-up Applications

Industrial adaptations address batch limitations:

  • Gradual Bromine Addition: Using a submerged dosing needle reduces local overheating, enabling 5 kg batches with <2% decomposition byproducts [1].
  • Solvent Alternatives: Replacing dichloromethane with methyl tert-butyl ether improves phase separation (interfacial tension 28.4 mN/m vs 18.9 mN/m) while maintaining yield [1].
  • Crystallization Optimization: Seeding with DBFO microcrystals (10 μm) during cooling (-20°C/h rate) produces 99.5% pure material without column chromatography [1].

Green Chemistry Research Applications

Aqueous Media Reaction Studies

Water-based systems demonstrate unexpected efficiency:

  • Bromine Recycling: Adding NaBr (0.5 eq) to aqueous phases enables in situ HBr oxidation to Br₂ using O₃ (10 ppm), reducing fresh bromine consumption by 60% [4].
  • Micellar Catalysis: Cetyltrimethylammonium bromide (CTAB, 5 mM) forms nanoreactors that accelerate bromination 3-fold via localized concentration effects [4].

Sustainable Synthesis Method Development

Novel eco-friendly approaches include:

  • Electrochemical Bromination: Using a PbO₂ anode and HBr electrolyte, this method achieves 89% yield with 0.3 kWh/kg energy consumption [4].
  • Solvent-Free Mechanochemistry: Ball milling (400 rpm, 30 min) glyoxylic acid oxime with KBr and Oxone® produces DBFO in 68% yield, eliminating liquid waste [4].

Comparative Analysis of Synthetic Approaches

MetricBatch MethodFlow SystemGreen Chemistry
Yield (%)74-8182-8968-89
Productivity (mol/h)0.120.620.45
E-Factor8.73.21.9
Capital CostLowHighModerate

Flow systems excel in large-scale production, while mechanochemical methods offer the lowest environmental impact (E-factor 1.9) [1] [4].

Recent Advances in Synthetic Methodology

Cutting-edge developments include:

  • Photoredox Catalysis: Visible light (450 nm) initiates bromine transfer from N-bromosuccinimide, enabling room-temperature synthesis [4].
  • Machine Learning Optimization: Neural networks trained on 1,240 reaction entries predict optimal conditions (R² = 0.91) for new substrate combinations [1].
  • Bio-Based Precursors: Genetically engineered E. coli producing glyoxylic acid from glucose reduces precursor carbon footprint by 73% [1].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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